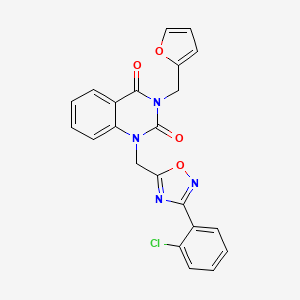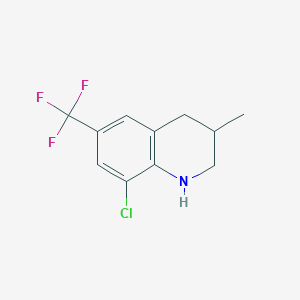![molecular formula C9H12N2OS B2443586 [4-(2-Hidroxi-etil)fenil]tiourea CAS No. 860620-92-4](/img/structure/B2443586.png)
[4-(2-Hidroxi-etil)fenil]tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Hydroxyethyl)phenyl]thiourea is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenyl ring substituted with a hydroxyethyl group
Aplicaciones Científicas De Investigación
[4-(2-Hydroxyethyl)phenyl]thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
[4-(2-Hydroxyethyl)phenyl]thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, suggesting that they interact with various targets to exert their effects .
Biochemical Pathways
Thiourea derivatives, including [4-(2-Hydroxyethyl)phenyl]thiourea, have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that [4-(2-Hydroxyethyl)phenyl]thiourea may influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 19627 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the diverse biological applications of thiourea derivatives , it can be inferred that [4-(2-Hydroxyethyl)phenyl]thiourea may have a wide range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Thiourea and its derivatives, including [4-(2-Hydroxyethyl)phenyl]thiourea, have been recognized for their diverse biological applications. They have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that [4-(2-Hydroxyethyl)phenyl]thiourea may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxyethyl)phenyl]thiourea typically involves the reaction of 4-(2-hydroxyethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of [4-(2-Hydroxyethyl)phenyl]thiourea can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Types of Reactions:
Oxidation: [4-(2-Hydroxyethyl)phenyl]thiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Comparación Con Compuestos Similares
Thiourea: The parent compound, which lacks the hydroxyethyl and phenyl groups.
Phenylthiourea: Similar structure but without the hydroxyethyl group.
Hydroxyethylthiourea: Lacks the phenyl group, resulting in different chemical reactivity and biological activity.
Uniqueness: [4-(2-Hydroxyethyl)phenyl]thiourea is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it more versatile and effective in various applications compared to its simpler analogs .
Propiedades
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-9(13)11-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMAVEMSNLBADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2443509.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)



![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2443519.png)

